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Compound of Interest

Compound Name: 20(R)-Notoginsenoside R2

Cat. No.: B149817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
20(R)-Notoginsenoside R2 is a dammarane-type triterpenoid saponin isolated from the

traditional Chinese medicine Panax notoginseng. As a stereoisomer of Notoginsenoside R2,

the spatial arrangement of the hydroxyl group at the C-20 position distinguishes it from its 20(S)

counterpart. This structural nuance is critical as it can significantly influence the molecule's

biological activity and pharmacokinetic profile. This technical guide provides a comprehensive

overview of the pharmacological properties of 20(R)-Notoginsenoside R2, with a focus on its

anti-cancer, neuroprotective, and anti-inflammatory effects. The document details the

underlying mechanisms of action, summarizes quantitative data, and provides insights into the

experimental methodologies used to elucidate its pharmacological profile.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b149817?utm_src=pdf-interest
https://www.benchchem.com/product/b149817?utm_src=pdf-body
https://www.benchchem.com/product/b149817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₄₁H₇₀O₁₃ --INVALID-LINK--

Molecular Weight 770.99 g/mol --INVALID-LINK--

CAS Number 948046-15-9 --INVALID-LINK--

Appearance White powder --INVALID-LINK--

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
--INVALID-LINK--

Pharmacological Activities and Mechanisms of
Action
Current research, primarily conducted on a mixture of 20(S) and 20(R) epimers or without

specifying the stereoisomer, indicates that Notoginsenoside R2 possesses significant

therapeutic potential across various disease models.

Anti-Cancer Activity
Notoginsenoside R2 has demonstrated notable anti-proliferative and pro-apoptotic effects in

cancer cell lines.

Quantitative Data:

Cell Line Assay Parameter Value Compound Source

H22

Hepatoma

Cells

CCK-8 IC₅₀ 65.91 µg/mL

20(S/R)-

Notoginsenos

ide R2

[1]

pHUVECs Cell Viability IC₅₀ 25.94 nM
Notoginsenos

ide R2
[2]

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
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Studies on a 20(S/R) mixture of Notoginsenoside R2 have shown that it inhibits the proliferation

of H22 hepatoma cells and induces apoptosis by blocking the PI3K/AKT/mTOR signaling

pathway.[1] Treatment with the mixture resulted in a significant reduction in the phosphorylation

of key proteins in this pathway, including PI3K, AKT, and mTOR.[1]
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Inhibition of the PI3K/AKT/mTOR pathway by 20(R)-Notoginsenoside R2.

Neuroprotective Effects
Notoginsenoside R2 has shown promise in ameliorating neuronal damage and cognitive

deficits in models of neurodegenerative diseases.

Mechanism of Action: miR-27a/SOX8/β-catenin Signaling Pathway

In a model of Alzheimer's disease, Notoginsenoside R2 (stereochemistry not specified) was

found to reduce Aβ25-35-induced neuronal apoptosis and inflammation.[3][4] The underlying

mechanism involves the downregulation of miR-27a, which in turn leads to the upregulation of
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its target, SOX8.[3][4] Increased SOX8 expression subsequently activates the β-catenin

signaling pathway, leading to the suppression of apoptosis and neuroinflammation.[3][4]
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Neuroprotective mechanism of Notoginsenoside R2.

Anti-Angiogenic and Pro-Inflammatory Effects on
Colonic Microvasculature
Interestingly, one study reported that Notoginsenoside R2 (stereochemistry not specified) can

induce colonic microvascular injuries.[2]

Mechanism of Action: Rap1GAP/PI3K/Akt Signaling Pathway

This study suggests that Notoginsenoside R2 blocks the Rap1GAP/PI3K/Akt signaling

pathway, leading to induced inflammatory injuries in the colonic mucosa and microvessels.[2][5]
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Inhibition of Angiogenesis by Notoginsenoside R2.

Pharmacokinetic Profile
Detailed pharmacokinetic data specifically for 20(R)-Notoginsenoside R2 is limited. However,

general information on the metabolism of ginsenosides provides some insights.

Metabolism:

The metabolism of ginsenosides, including Notoginsenoside R1 (the precursor to R2), primarily

occurs in the gastrointestinal tract through deglycosylation by gut microbiota.[6]

Notoginsenoside R1 can be metabolized to 20(S)- and 20(R)-Notoginsenoside R2.[1] It is

generally accepted that a lower number of sugar moieties is associated with increased

bioactivity and bioavailability.

Interaction with Drug Transporters:
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Studies on the related compound, ginsenoside Rh2, have shown stereoselective effects on P-

glycoprotein (P-gp), an important drug efflux transporter. While 20(S)-Rh2 is a potent P-gp

inhibitor, 20(R)-Rh2 exhibited a more complex, dose-dependent effect on P-gp.[7][8] This

suggests that the stereochemistry at the C-20 position can significantly impact interactions with

drug transporters, which would, in turn, affect the absorption, distribution, and excretion of the

compound. Further studies are needed to specifically characterize the interaction of 20(R)-
Notoginsenoside R2 with P-gp and other transporters.

Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8)
This assay is used to determine the effect of 20(R)-Notoginsenoside R2 on cell proliferation

and viability.

Workflow:

Cell Culture and Treatment CCK-8 Assay

Seed cells in 96-well plate Incubate for 24h Add 20(R)-NGR2 at various concentrations Incubate for a defined period (e.g., 24h, 48h) Add CCK-8 solution to each well Incubate for 1-4h Measure absorbance at 450 nm

Click to download full resolution via product page

Workflow for the CCK-8 cell viability assay.

Detailed Steps:

Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24

hours.

Treat the cells with various concentrations of 20(R)-Notoginsenoside R2 and a vehicle

control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to

detect DNA fragmentation, a hallmark of apoptosis.

Workflow:

Cell Preparation and Treatment TUNEL Staining Analysis

Treat cells with 20(R)-NGR2 Fix cells with 4% paraformaldehyde Permeabilize cells Add TUNEL reaction mixture Incubate at 37°C Counterstain with DAPI Visualize under a fluorescence microscope Quantify apoptotic cells

Click to download full resolution via product page

Workflow for the TUNEL apoptosis assay.

Detailed Steps:

Culture and treat cells with 20(R)-Notoginsenoside R2.

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells to allow entry of the labeling reagents.

Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl

transferase (TdT) and labeled dUTPs.

Counterstain the nuclei with a fluorescent dye such as DAPI.

Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-

positive (apoptotic) cells.

Western Blot Analysis
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Western blotting is employed to detect changes in the expression and phosphorylation levels of

specific proteins in signaling pathways.

Workflow:

Sample Preparation Electrophoresis and Transfer Immunodetection Detection

Lyse treated cells Quantify protein concentration Separate proteins by SDS-PAGE Transfer proteins to a membrane (PVDF or nitrocellulose) Block non-specific binding sites Incubate with primary antibody Incubate with HRP-conjugated secondary antibody Add ECL substrate Image the blot

Click to download full resolution via product page

Workflow for Western Blot analysis.

Detailed Steps:

Lyse cells treated with 20(R)-Notoginsenoside R2 to extract total protein.

Determine the protein concentration of the lysates.

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K,

PI3K, p-AKT, AKT, p-mTOR, mTOR).

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that

recognizes the primary antibody.

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an

imaging system.
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Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions
20(R)-Notoginsenoside R2 is a promising natural product with demonstrated anti-cancer and

neuroprotective potential in preclinical studies. Its mechanisms of action appear to involve the

modulation of key signaling pathways such as PI3K/AKT/mTOR and miR-27a/SOX8/β-catenin.

However, a significant portion of the existing research has been conducted on a mixture of

20(S) and 20(R) epimers. To fully realize the therapeutic potential of 20(R)-Notoginsenoside
R2, future research should focus on:

Stereospecific Synthesis and Isolation: Developing efficient methods to obtain pure 20(R)-
Notoginsenoside R2 is crucial for accurate pharmacological evaluation.

Head-to-Head Comparison with 20(S) Epimer: Conducting direct comparative studies

between the 20(R) and 20(S) epimers is essential to delineate their distinct pharmacological

profiles and mechanisms of action.

In-depth Pharmacokinetic Studies: A thorough investigation of the absorption, distribution,

metabolism, and excretion (ADME) of pure 20(R)-Notoginsenoside R2 is necessary to

understand its bioavailability and disposition in vivo.

Target Identification and Validation: Elucidating the direct molecular targets of 20(R)-
Notoginsenoside R2 will provide a more precise understanding of its mechanism of action

and facilitate the development of more targeted therapies.

In Vivo Efficacy and Safety Studies: Rigorous in vivo studies in relevant animal models are

required to establish the therapeutic efficacy and safety profile of 20(R)-Notoginsenoside
R2 before it can be considered for clinical development.

By addressing these key areas, the scientific community can unlock the full therapeutic

potential of this intriguing natural compound for the benefit of patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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